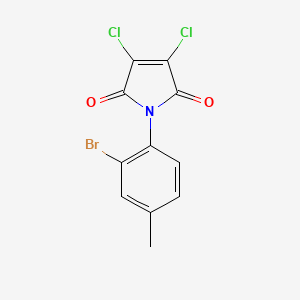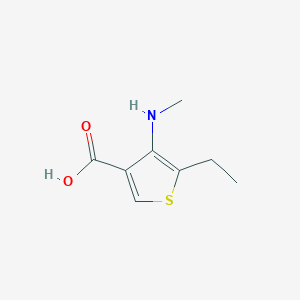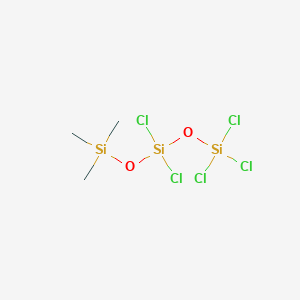
1,1,1,3,3-Pentachloro-5,5,5-trimethyltrisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3-Pentachloro-5,5,5-trimethyltrisiloxane: is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon-oxygen bonds and multiple chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3-Pentachloro-5,5,5-trimethyltrisiloxane typically involves the chlorination of trisiloxane derivatives. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The process is usually carried out under controlled temperature and pressure to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1,3,3-Pentachloro-5,5,5-trimethyltrisiloxane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of silane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium alkoxides or amines are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Formation of alkoxy or amino derivatives.
Oxidation Reactions: Formation of silanol or siloxane derivatives.
Reduction Reactions: Formation of silane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1,1,3,3-Pentachloro-5,5,5-trimethyltrisiloxane is used as a precursor in the synthesis of various organosilicon compounds. It serves as a building block for the development of new materials with unique properties.
Biology: In biological research, this compound is used to study the interactions between organosilicon compounds and biological molecules. It helps in understanding the biocompatibility and potential toxicity of silicon-based materials.
Medicine: The compound has potential applications in drug delivery systems. Its unique chemical properties allow for the development of novel drug carriers that can improve the efficacy and targeting of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials. These materials are widely used in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3-Pentachloro-5,5,5-trimethyltrisiloxane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence catalytic processes. Additionally, its ability to undergo substitution and oxidation reactions allows it to modify the chemical environment of the target molecules, leading to changes in their reactivity and function.
Vergleich Mit ähnlichen Verbindungen
1,1,1,3,3-Pentachloropropane: Similar in terms of chlorine content but lacks the silicon-oxygen backbone.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Similar silicon-oxygen backbone but different substituents.
1,1,3,3,3-Pentachloro-1-propene: Similar chlorine content but different structural arrangement.
Uniqueness: 1,1,1,3,3-Pentachloro-5,5,5-trimethyltrisiloxane is unique due to its combination of silicon-oxygen backbone and multiple chlorine atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in various fields.
Eigenschaften
CAS-Nummer |
115147-32-5 |
|---|---|
Molekularformel |
C3H9Cl5O2Si3 |
Molekulargewicht |
338.6 g/mol |
IUPAC-Name |
trichloro-[dichloro(trimethylsilyloxy)silyl]oxysilane |
InChI |
InChI=1S/C3H9Cl5O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-3H3 |
InChI-Schlüssel |
DSJLIGBEGORVEA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[Si](O[Si](Cl)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-](/img/structure/B14298917.png)
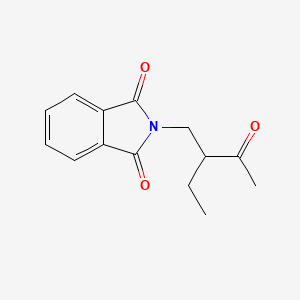

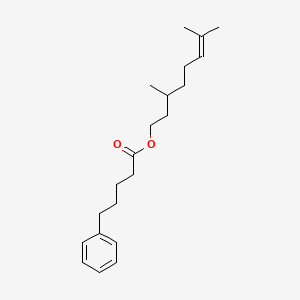


![4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole](/img/structure/B14298949.png)
![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)

![2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane](/img/structure/B14298967.png)
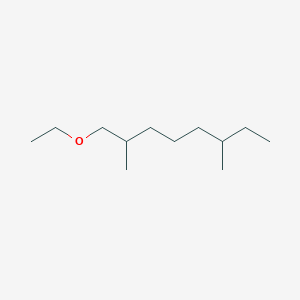
![[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid](/img/structure/B14298988.png)
